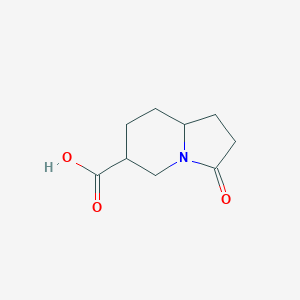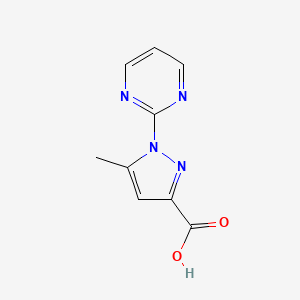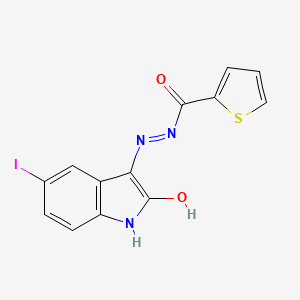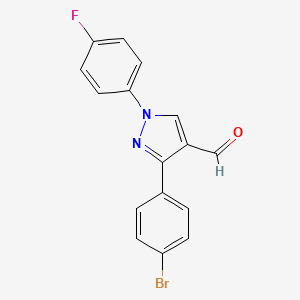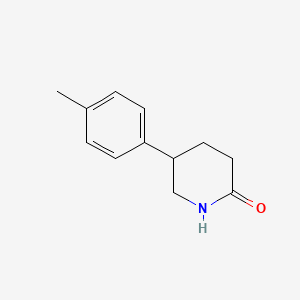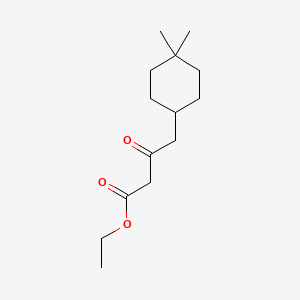
1-(Benzyloxy)-4-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-fluoro-2-methylbenzene, also known as 4-fluoro-2-methylbenzyl benzoate, is an aromatic compound with a unique structure and properties. It is a colorless liquid with a faint odor, and has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is a versatile intermediate for the synthesis of many compounds, and its properties make it an attractive option for many research applications.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of optically active compounds, such as chiral amines and alcohols. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Furthermore, it has been used in the synthesis of polymers materials, such as polyurethanes and polycarbonates.
Wirkmechanismus
Target of Action
Benzylic compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The benzylic position is activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can participate in various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzene has several advantages for lab experiments. It is a versatile intermediate for the synthesis of many compounds, and its properties make it an attractive option for many research applications. Additionally, it is relatively stable and easy to handle. However, it is important to note that it is flammable and can be hazardous if not handled properly.
Zukünftige Richtungen
1-(Benzyloxy)-1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzene has many potential future directions. It could be used in the synthesis of novel drugs, agrochemicals, and materials. Furthermore, it could be used in the development of new catalysts for chemical reactions. Additionally, it could be used in the development of new polymers and optical materials. Finally, it could be studied for its potential applications in biotechnology and nanotechnology.
Synthesemethoden
1-(Benzyloxy)-1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzene can be synthesized through a variety of methods. One method involves the reaction of 1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzyl chloride with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for a period of several hours. The resulting product is then isolated and purified by distillation. Other methods of synthesis include the reaction of 1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzyl bromide with benzyl alcohol, and the reaction of 1-(Benzyloxy)-4-fluoro-2-methylbenzeneethylbenzyl fluoride with benzyl alcohol.
Biochemische Analyse
Biochemical Properties
1-(Benzyloxy)-4-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to induce oxidative stress in cells, which can further impact cellular functions and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, affecting the metabolism of other substrates. Furthermore, this compound can interact with transcription factors, leading to alterations in gene expression. These changes can have downstream effects on various cellular processes, including cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that this compound can maintain its stability for several hours under controlled conditions, but prolonged exposure can result in degradation and reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of inducing oxidative stress and altering gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as liver and kidney damage . Additionally, high doses of this compound can lead to severe oxidative stress and inflammation, further impacting the overall health of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation, leading to the formation of various metabolites that can interact with other metabolic pathways. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization of this compound in the endoplasmic reticulum is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment . The presence of this compound in the endoplasmic reticulum allows it to effectively modulate enzyme activity and influence various cellular processes.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRTUXYSQJXZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
